L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine

CAS No.: 821776-02-7

Cat. No.: VC16832864

Molecular Formula: C19H27N5O6

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821776-02-7 |

|---|---|

| Molecular Formula | C19H27N5O6 |

| Molecular Weight | 421.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C19H27N5O6/c1-10(20)16(26)23-14(9-15(21)25)18(28)24-13(8-12-6-4-3-5-7-12)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13-,14-/m0/s1 |

| Standard InChI Key | RDHSTZSBLNXHMJ-IMIFBBOLSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |

Introduction

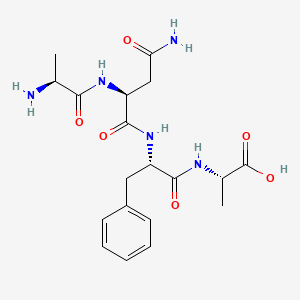

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, asparagine, phenylalanine, and alanine. This compound is characterized by its specific sequence and structure, which can influence its biological properties and potential applications in various fields such as pharmaceuticals and biotechnology.

Synthesis and Chemical Reactions

The synthesis of peptides like L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine typically involves peptide coupling reactions, where amino acids are linked together through amide bonds. These reactions often require protecting groups to ensure specificity and efficiency.

Substitution Reactions

Amino groups in the constituent amino acids (alanine and phenylalanine) can participate in substitution reactions with electrophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction processes.

Biological Significance and Applications

Peptides like L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine may have potential applications in biomedical research due to their ability to interact with biological systems. These interactions can be crucial for understanding their functionality in various biological contexts.

Transport Mechanisms

The transport of amino acids, including those in peptides, is often facilitated by specific transporters. For example, L-alanine uptake is influenced by transporters like LAT2, which plays a role in neutral amino acid uptake in tissues such as the mammary gland .

Biological Interactions

While specific biological interactions of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine are not extensively documented, peptides in general can exhibit a range of biological activities depending on their structure and sequence. These activities may include hormone regulation, immune response modulation, and enzyme inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume